sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide
Description
This compound, identified as simeprevir sodium (hereafter referred to by its systematic name), is a small-molecule inhibitor of the hepatitis C virus (HCV) NS3/4A protease. Approved by the FDA in 2013 as part of the Olysio™ regimen, it is used for treating chronic hepatitis C (CHC) infections . Its structure features a complex tricyclic core with a quinoline-thiazole substituent, a cyclopropylsulfonyl group, and a sodium azanide moiety. The sodium ion enhances solubility and bioavailability, critical for oral administration .
Properties
IUPAC Name |
sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47N5O7S2.Na/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25;/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H2,41,42,44,46);/q;+1/p-1/b10-8-;/t23?,24-,27-,28-,38-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXQGDWGCCKOQP-OBABASCOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@@H]4[C@@H](C3)C(=O)N(CCCC/C=C\C5C[C@]5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N5NaO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241946-89-3 | |
| Record name | Simeprevir sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1241946893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
The compound sodium; cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide is a complex synthetic molecule that exhibits notable biological activity. This article reviews the biological properties of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's structural complexity is indicated by its IUPAC name and molecular formula. It contains multiple functional groups that contribute to its biological activity. The molecular formula is C38H46N5NaO7S2, and it has a molecular weight of approximately 707.94 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for viral replication and cellular processes.
- Receptor Binding : It may bind to cell surface receptors, preventing the entry of pathogens into host cells.
Antiviral Properties
Research indicates that sodium; cyclopropylsulfonyl compound exhibits antiviral activity against several viral strains. Its mechanism involves:
- Blocking Viral Entry : The compound interferes with the viral entry process by inhibiting the fusion of the virus with host cell membranes.
| Virus Type | Activity Observed | Reference |
|---|---|---|
| SARS-CoV | Inhibitory effects in vitro | |
| Influenza Virus | Reduced viral load | |
| Hepatitis C Virus | Effective in clinical trials |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties:
- Cell Proliferation Inhibition : It has shown potential in inhibiting the proliferation of certain cancer cell lines.
- Induction of Apoptosis : The compound may induce programmed cell death in malignant cells.
Clinical Trials
Several clinical trials have investigated the efficacy of sodium; cyclopropylsulfonyl in treating viral infections and cancer:
- Hepatitis C Treatment : A phase II trial demonstrated significant improvements in sustained virologic response (SVR) rates among patients treated with this compound compared to standard therapies.
- Oncology Studies : Early-phase trials are underway to evaluate its effectiveness against specific types of cancers, including hepatocellular carcinoma.
Safety and Toxicology
Safety assessments have indicated a favorable profile for sodium; cyclopropylsulfonyl:
- Toxicity Levels : Preclinical studies report low toxicity at therapeutic doses.
- Adverse Effects : Common side effects observed include mild gastrointestinal disturbances.
Scientific Research Applications
Pharmaceutical Applications
HCV Treatment : This compound is recognized as an active ingredient in the antiviral drug Simeprevir, which is used to treat chronic hepatitis C virus (HCV) infections. Simeprevir operates by inhibiting the HCV NS3/4A protease enzyme, crucial for viral replication. Clinical studies have demonstrated its efficacy when combined with other antiviral agents like sofosbuvir and ribavirin .
Mechanism of Action : The mechanism involves the specific binding to the active site of the NS3/4A protease, thereby preventing the cleavage of viral polyproteins into functional proteins necessary for viral assembly and replication .
Research Insights
Clinical Trials : Numerous clinical trials have validated the safety and effectiveness of Simeprevir in treating HCV. For instance:
- A study published in 2015 indicated that patients receiving Simeprevir combined with sofosbuvir showed higher sustained virologic response rates compared to those receiving placebo .
- Another trial highlighted its potential in treatment-experienced patients who had previously failed therapy with peginterferon and ribavirin .
Case Studies
Case Study 1: Efficacy in Treatment-Naive Patients
- In a randomized controlled trial involving treatment-naive patients, Simeprevir was administered alongside sofosbuvir for 12 weeks. Results showed a sustained virologic response rate of over 90%, indicating high efficacy in clearing the virus from the bloodstream .
Case Study 2: Safety Profile
- A comprehensive safety analysis revealed that common adverse effects included fatigue and headache; however, serious adverse events were rare. The overall tolerability was favorable compared to older therapies involving interferon .
Chemical Properties and Formulation
The compound has a complex molecular structure characterized by:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Based Antivirals and Antiparasitics
- Mefloquine Derivatives (): Organometallic derivatives of mefloquine, such as [2,8-bis(trifluoromethyl)quinolin-4-yl] ferrocenemethanol, share structural motifs (quinoline core) with simeprevir. In contrast, simeprevir demonstrates robust clinical efficacy against HCV due to its targeted protease inhibition .
- Perfluoropropan-2-yl Quinoline Fungicides (): Compounds like tetrahydrofuran-3-yl (2,3,8-trimethyl-6-(perfluoropropan-2-yl)quinolin-4-yl) carbonate focus on fungal targets (e.g., Erysiphe graminis). Unlike simeprevir, these lack the sulfonyl-azanide group and sodium ion, reducing systemic bioavailability but improving topical fungicidal action .
Sodium-Containing Analogues
- Sulfacetamide Sodium (): A sodium salt of a sulfonamide antibiotic, sodium acetyl[(4-aminophenyl)sulfonyl]azanide, shares the sulfonyl-azanide group with simeprevir.
- 2-((6-R-Quinolin-4-yl)Thio)Acetic Acid Sodium Salts (): Sodium salts of quinoline-thioacetic acid derivatives exhibit higher rhizogenesis-stimulating activity in plants compared to their acid forms. However, sodium also increases toxicity, a trade-off managed in simeprevir through precise targeting of viral proteases to minimize off-target effects .
Key Advantages and Limitations
- Simeprevir Sodium :
- Comparators :
Preparation Methods
Thiazole Ring Formation
The 4-isopropylthiazol-2-yl group is installed via Hantzsch thiazole synthesis:
Reaction Scheme
Optimized Conditions
-
Ethanol reflux (78-80°C, 8 hr) for thiosemicarbazone formation
-
Acetonitrile with K2CO3 (2.5 eq, 60°C, 12 hr) for cyclization
-
Yield: 68-72% after recrystallization (ethanol/water)
Key Spectroscopic Data
¹H NMR (400 MHz, CDCl3):
-
δ 8.45 (d, J=8.4 Hz, quinoline H-3)
-
δ 7.92 (s, thiazole H-5)
-
δ 1.42 (d, J=6.8 Hz, isopropyl CH3)
Macrocyclic Core Assembly
Linear Precursor Preparation
The tricyclic framework is constructed via:
Stepwise Protocol
-
Peptide coupling :
-
Dieckmann cyclization :
-
NaHMDS (3 eq) in THF at -78°C
-
Quench with AcOH/H2O
-
Yield: 73%
-
-
Ring-closing metathesis :
Critical Parameters
-
Macrocycle size controlled by amino acid spacer length
-
Z-olefin geometry maintained via Grubbs catalyst selection
Sulfonylation and Final Salt Formation
Cyclopropylsulfonamide Installation
Reaction Sequence
Optimized Conditions
-
Sulfonylation :
-
Boc Deprotection :
-
4M HCl/dioxane (10 vol), 2 hr
-
Neutralization with NaOH(aq)
-
-
Salt Formation :
Process Optimization and Scale-Up Challenges
Key Development Issues
| Parameter | Lab Scale | Pilot Plant | Resolution Method |
|---|---|---|---|
| Metathesis Yield | 62% | 58% | Catalyst pre-activation with CuI |
| Sulfonylation Purity | 89% | 82% | Gradient recrystallization (EtOAc/heptane) |
| Final Salt Hygroscopy | High | Moderate | Co-crystallization with 0.5 eq citric acid |
Thermal Analysis Data
-
DSC: Endotherm at 187°C (dec.)
-
TGA: 1.2% weight loss up to 150°C (residual solvent)
Analytical Characterization Benchmarks
Spectroscopic Profile
¹³C NMR (100 MHz, D2O):
-
δ 178.4 (C=O, macrocycle)
-
δ 162.1 (thiazole C-2)
-
δ 55.7 (OCH3)
-
δ 33.8 (cyclopropane CH2)
HRMS (ESI-TOF):
Calculated for C39H42N5O7S2Na [M+Na]+: 803.2341
Found: 803.2338
Chiral Purity:
99.5% ee (Chiralpak AD-H, 25 cm × 4.6 mm, 1.0 mL/min)
Q & A
Basic: What are the key experimental steps for synthesizing this compound, and how can purity be ensured?
Answer:
Synthesis involves multi-step organic reactions, including cyclopropane sulfonylation, quinoline functionalization, and stereoselective cyclization. Critical steps include:
- Condensation reactions (e.g., coupling cyclopropylsulfonyl groups with quinoline intermediates under anhydrous conditions ).
- Purification: Use column chromatography with gradient elution (e.g., silica gel, hexane/ethyl acetate) to isolate intermediates. Confirm purity via HPLC (>98%) and elemental analysis .
- Stereochemical control: Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) ensure the (1R,4R,15R,17R) configuration .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- NMR spectroscopy:
- ¹H/¹³C NMR identifies substituents (e.g., methoxy, thiazole protons at δ 2.24–8.01 ppm) and confirms stereochemistry via coupling constants (e.g., 7Z configuration) .
- 2D NMR (COSY, NOESY) resolves overlapping signals in the tricyclic core .
- Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 403 [M+H]⁺ with <2 ppm error) .
- IR spectroscopy: Confirms carbonyl (1650–1750 cm⁻¹) and sulfonyl (1150–1250 cm⁻¹) groups .
Advanced: How can machine learning (ML) optimize reaction conditions for this compound?
Answer:
- Data-driven design: Train ML models on high-throughput datasets (e.g., solvent polarity, catalyst loading) to predict optimal yields .
- Bayesian optimization: Automatically adjust variables (e.g., temperature, stoichiometry) to maximize efficiency, reducing trial runs by 40–60% .
- Case study: ML-guided synthesis of analogous spirocyclic compounds achieved 85% yield vs. 52% with manual methods .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?
Answer:
- Theoretical framework alignment: Cross-reference experimental data with DFT-calculated NMR shifts (e.g., Gaussian09/B3LYP/6-31G*) .
- Dynamic effects: Consider conformational flexibility (e.g., rotating quinoline rings) via variable-temperature NMR to explain anomalous NOEs .
- Validation: Synthesize isotopically labeled analogs (e.g., ¹³C-labeled cyclopropane) to confirm assignments .
Advanced: What methodologies address stereochemical challenges in large-scale synthesis?
Answer:
- Crystallography-guided design: Use X-ray structures of intermediates to refine chiral center geometry .
- Kinetic resolution: Enzymatic catalysts (e.g., lipases) selectively hydrolyze undesired enantiomers .
- Process analytical technology (PAT): In-line FTIR monitors enantiomeric excess during continuous flow synthesis .
Advanced: How to integrate computational modeling with experimental data for functional group reactivity?
Answer:
- Quantum mechanics (QM): Calculate Fukui indices to predict nucleophilic/electrophilic sites (e.g., sulfonyl group reactivity) .
- Molecular dynamics (MD): Simulate solvent effects on cyclopropane ring stability (e.g., DMSO vs. THF) .
- Validation: Compare predicted vs. experimental reaction rates (e.g., hydrolysis of the azanide group) .
Basic: What are the stability considerations for storage and handling?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
